

Unveiling Biotin N-(bromoacetyl)hydrazide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Biotin N-(bromoacetyl)hydrazide

Cat. No.: B15550138

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This technical guide provides an in-depth overview of **Biotin N-(bromoacetyl)hydrazide**, a crucial reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, and potential applications, and provides a foundational experimental workflow for its use in affinity labeling.

Core Properties of Biotin N-(bromoacetyl)hydrazide

Biotin N-(bromoacetyl)hydrazide is a derivative of biotin, a B vitamin, functionalized with a bromoacetyl group. This modification introduces a reactive moiety that can specifically target sulfhydryl groups on cysteine residues within proteins, making it a valuable tool for covalent labeling and affinity-based proteomics studies.

Property	Value
Molecular Weight	379.27 g/mol
Chemical Formula	C ₁₂ H ₁₉ BrN ₄ O ₃ S
CAS Number	57170-18-0

Applications in Research and Drug Development

The primary application of **Biotin N-(bromoacetyl)hydrazide** lies in its ability to act as an affinity label. The bromoacetyl group forms a stable covalent bond with the sulfhydryl group of cysteine residues under physiological conditions. The biotin moiety then serves as a high-affinity handle for the detection, purification, and identification of the labeled proteins using streptavidin-based techniques.

Potential applications include:

- **Target Identification and Validation:** Covalently labeling the binding sites of small molecules or drug candidates to identify their protein targets.
- **Enzyme Active Site Mapping:** Probing the structure and function of enzyme active sites by targeting reactive cysteine residues.
- **Protein-Protein Interaction Studies:** Capturing and identifying proteins that interact with a specific cysteine-containing protein of interest.
- **Proteome Profiling:** Enriching and identifying classes of proteins with reactive cysteines.

Experimental Protocol: Affinity Labeling of a Target Protein

The following is a generalized protocol for the affinity labeling of a target protein using **Biotin N-(bromoacetyl)hydrazide**. Optimization of parameters such as concentration, incubation time, and temperature is crucial for each specific application.

Materials:

- **Biotin N-(bromoacetyl)hydrazide**
- Target protein with an accessible cysteine residue
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
- Quenching reagent (e.g., dithiothreitol or β -mercaptoethanol)
- Streptavidin-agarose beads

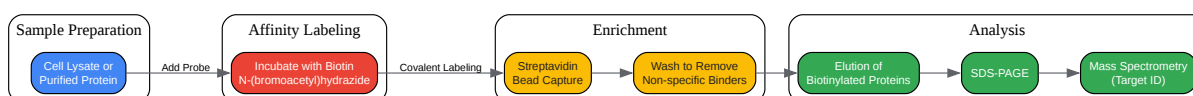
- Wash buffers
- Elution buffer
- SDS-PAGE and Western blotting reagents

Procedure:

- Protein Preparation: Dissolve the purified target protein in the reaction buffer to a final concentration of 1-10 μM .
- Labeling Reaction: Add **Biotin N-(bromoacetyl)hydrazide** (from a stock solution in DMSO) to the protein solution to a final concentration of 10-100 μM .
- Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
- Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 1-10 mM to consume any unreacted **Biotin N-(bromoacetyl)hydrazide**.
- Enrichment of Labeled Protein: Add streptavidin-agarose beads to the quenched reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein.
- Washing: Pellet the beads by centrifugation and wash them extensively with wash buffers to remove non-specifically bound proteins.
- Elution: Elute the biotinylated protein from the beads using an appropriate elution buffer (e.g., containing a high concentration of free biotin or by boiling in SDS-PAGE sample buffer).
- Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an anti-biotin antibody or streptavidin-HRP conjugate. Further analysis by mass spectrometry can be performed to identify the labeled protein and the specific site of modification.

Experimental Workflow: Target Identification using Affinity Labeling

The following diagram illustrates a typical workflow for identifying the protein targets of a small molecule using **Biotin N-(bromoacetyl)hydrazide** as a chemical probe.



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Workflow for target identification using **Biotin N-(bromoacetyl)hydrazide**.

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